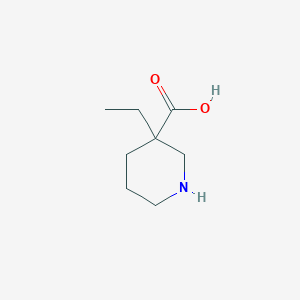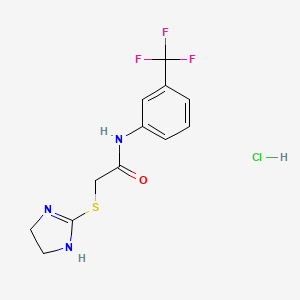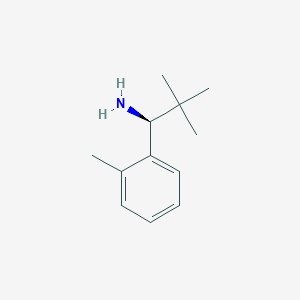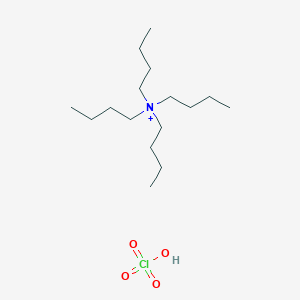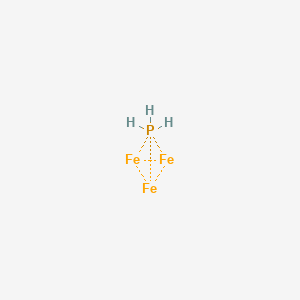
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate is a chemical compound with the molecular formula C10H12BrN5O2 and a molecular weight of 314.14 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
The synthesis of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate typically involves the reaction of 6-amino-8-bromo-9H-purine with propyl acetate under specific conditions. The reaction conditions often include the use of solvents like toluene and ethanol, and the process may involve chromatographic purification to isolate the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common reagents used in these reactions include bases like sodium ethylate or potassium carbonate, and solvents such as dichloromethane and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acids and their analogs.
Industry: Used in the production of various chemical intermediates and fine chemicals
Wirkmechanismus
The mechanism of action of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate involves its interaction with nucleic acids. The compound can potentially bind to DNA or RNA, affecting their structure and function. The molecular targets and pathways involved are not fully understood, but it is believed that the compound can interfere with nucleic acid synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate include:
6-Amino-9H-purin-2-ol: Another purine derivative with similar structural features.
Methyl 2-(3-(6-amino-2-butoxy-8-oxo-7H-purin-9(8H)-yl)methyl)phenyl)acetate: A compound with a similar purine core but different substituents.
Compared to these compounds, this compound is unique due to the presence of the bromo and acetate groups, which can influence its reactivity and interactions with biological molecules.
Eigenschaften
Molekularformel |
C10H12BrN5O2 |
|---|---|
Molekulargewicht |
314.14 g/mol |
IUPAC-Name |
3-(6-amino-8-bromopurin-9-yl)propyl acetate |
InChI |
InChI=1S/C10H12BrN5O2/c1-6(17)18-4-2-3-16-9-7(15-10(16)11)8(12)13-5-14-9/h5H,2-4H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
PKRHWDYXMVSYJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCN1C2=NC=NC(=C2N=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)
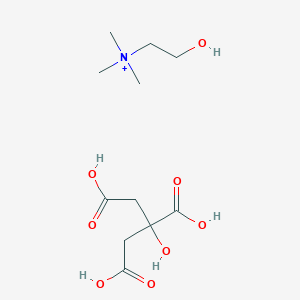
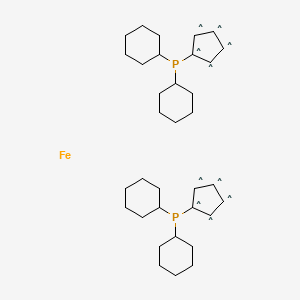
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
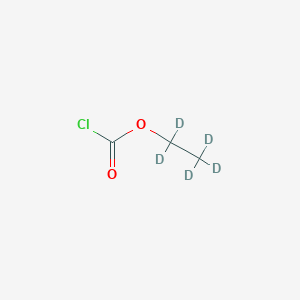

![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)

![N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide](/img/structure/B15088189.png)
